molecular formula C11H16ClNO B13297946 2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride

2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13297946
M. Wt: 213.70 g/mol
InChI Key: ANIFDPYYESFYPN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring structure may play a role in its binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride: Similar structure but different positional isomer.

    rac-(1R,2S)-2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride: A racemic mixture of stereoisomers.

Uniqueness

2-(4-Ethoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific cyclopropane ring configuration and the presence of the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIFDPYYESFYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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